(2-Methoxy-benzyl)-(4-p-tolyl-thiazol-2-yl)-amine
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Overview
Description
(2-Methoxy-benzyl)-(4-p-tolyl-thiazol-2-yl)-amine is a biochemical compound with the molecular formula C18H18N2OS and a molecular weight of 310.41 . This compound is primarily used in proteomics research and is known for its unique structural properties that make it valuable in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-benzyl)-(4-p-tolyl-thiazol-2-yl)-amine typically involves the reaction of 2-methoxybenzylamine with 4-p-tolylthiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-benzyl)-(4-p-tolyl-thiazol-2-yl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
(2-Methoxy-benzyl)-(4-p-tolyl-thiazol-2-yl)-amine is widely used in scientific research, particularly in the following fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in studies involving protein interactions and cellular processes.
Medicine: Research into potential therapeutic applications, including drug development, utilizes this compound.
Mechanism of Action
The mechanism of action of (2-Methoxy-benzyl)-(4-p-tolyl-thiazol-2-yl)-amine involves its interaction with specific molecular targets within biological systems. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxy-benzyl)-(4-p-tolyl-thiazol-2-yl)-amine shares similarities with other thiazole derivatives, such as (2-Methoxy-benzyl)-(4-methyl-thiazol-2-yl)-amine and (2-Methoxy-benzyl)-(4-ethyl-thiazol-2-yl)-amine .
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it particularly valuable in research applications where precise molecular interactions are crucial .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-(4-methylphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-13-7-9-14(10-8-13)16-12-22-18(20-16)19-11-15-5-3-4-6-17(15)21-2/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENMYJAHHBAALH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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